molecular formula C16H13N3O2 B2528444 N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 904032-75-3

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2528444
M. Wt: 279.299
InChI Key: MSPFJWUBXDRMDY-UHFFFAOYSA-N
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Description

The compound "N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide" is a derivative of benzamide with a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing oxygen and nitrogen atoms. This structure is known for its biological relevance and potential pharmacological properties. The presence of the m-tolyl group (a methyl-substituted phenyl group) suggests that the compound may exhibit unique physical and chemical characteristics, as well as biological activity.

Synthesis Analysis

The synthesis of benzamide derivatives with 1,3,4-oxadiazole rings can be achieved through various methods. For instance, the Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involves a one-pot ring conversion reaction, indicating that similar methodologies could potentially be applied to synthesize the compound . Moreover, the synthesis of related compounds, such as N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, involves multi-component reactions that could be adapted for the synthesis of "N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide" .

Molecular Structure Analysis

The molecular structure of benzamide derivatives with 1,3,4-oxadiazole rings is characterized by the presence of multiple functional groups that can engage in various non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, and other intermolecular forces that contribute to the stability and reactivity of the compound . The molecular docking studies of similar compounds provide insights into their probable mechanisms of action, which could be relevant for understanding the interactions of "N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide" with biological targets .

Chemical Reactions Analysis

Benzamide derivatives with 1,3,4-oxadiazole rings can participate in a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of other heterocyclic compounds or as ligands in coordination chemistry . The reactivity of these compounds can be influenced by the substituents on the benzamide and oxadiazole rings, which can affect their electron-donating or electron-withdrawing properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives with 1,3,4-oxadiazole rings are influenced by their molecular structure. These compounds typically exhibit good oral drug-like behavior, as predicted by ADMET properties, which suggests that they may have favorable absorption, distribution, metabolism, excretion, and toxicity profiles . Additionally, the presence of substituents such as the m-tolyl group can affect the compound's solubility, melting point, and stability .

Scientific Research Applications

Anticancer Activities

A significant portion of research on N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives focuses on their anticancer properties. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted derivatives starting from 2-(4-methylphenyl)acetic acid, evaluating their efficacy against various cancer cell lines including breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activity, surpassing etoposide, a reference drug, in some cases (Ravinaik et al., 2021). Additionally, Salahuddin et al. (2014) evaluated derivatives for in vitro anticancer activity against a panel of cancer cell lines, identifying compounds with notable activity on breast cancer cells (Salahuddin et al., 2014).

Materials Science Applications

In the field of materials science, Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, which showed good thermal stability and were easily processable into thin films. These materials exhibited promising mechanical properties, making them suitable for potential applications in flexible electronics and other areas requiring high-performance polymers (Sava et al., 2003).

Organic Synthesis and Chemical Properties

Research by Tsuge et al. (1977) on the photolysis of 1,3,4-oxadiazoles highlighted interesting chemical transformations, such as the heterolytic addition of alcohols to the C=N bond of the oxadiazole, leading to the synthesis of benzoic acid ester and benzamide derivatives. This study showcases the potential of oxadiazole derivatives in synthetic organic chemistry as intermediates for generating a variety of compounds (Tsuge et al., 1977).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for potential medicinal properties, given the prevalence of benzamides and oxadiazoles in medicinal chemistry .

properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPFJWUBXDRMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

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